molecular formula C27H20N2O7S B10866785 2-ethyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2-ethyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B10866785
M. Wt: 516.5 g/mol
InChI Key: OZLHPCXSDOVNRE-UHFFFAOYSA-N
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Description

3-BENZOYL-2-ETHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-2-ETHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE typically involves multi-step organic reactions. One common method involves the reaction of benzothiazine derivatives with isoindole derivatives under controlled conditions. For example, the reaction might involve the use of solvents like toluene and catalysts such as imidazole, with the mixture being heated to around 100°C for several hours .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing continuous flow techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-2-ETHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the benzothiazine or isoindole rings .

Scientific Research Applications

3-BENZOYL-2-ETHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZOYL-2-ETHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Properties

Molecular Formula

C27H20N2O7S

Molecular Weight

516.5 g/mol

IUPAC Name

(3-benzoyl-2-ethyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 2-(1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C27H20N2O7S/c1-2-29-23(24(31)17-10-4-3-5-11-17)25(20-14-8-9-15-21(20)37(29,34)35)36-22(30)16-28-26(32)18-12-6-7-13-19(18)27(28)33/h3-15H,2,16H2,1H3

InChI Key

OZLHPCXSDOVNRE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5

Origin of Product

United States

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